Einecs 253-983-5

Description

EINECS 253-983-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU between 1971 and 1981 . For instance, analogous entries like CAS 918538-05-3 (discussed in ) feature halogenated heterocyclic compounds with applications in pharmaceuticals or agrochemicals. By extrapolation, this compound may share structural motifs (e.g., pyrrolo-triazine cores) or functional roles (e.g., intermediates in organic synthesis) common to EINECS-listed substances .

Properties

CAS No. |

38521-29-8 |

|---|---|

Molecular Formula |

C9H13N3OS |

Molecular Weight |

211.29 g/mol |

IUPAC Name |

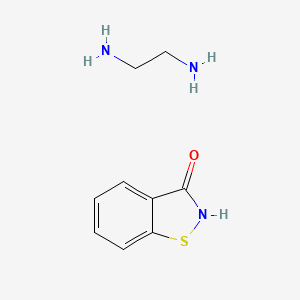

1,2-benzothiazol-3-one;ethane-1,2-diamine |

InChI |

InChI=1S/C7H5NOS.C2H8N2/c9-7-5-3-1-2-4-6(5)10-8-7;3-1-2-4/h1-4H,(H,8,9);1-4H2 |

InChI Key |

APWRMKMCDGFVRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2.C(CN)N |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 253-983-5 involve synthetic routes and reaction conditions that are tailored to produce the compound with high purity and yield. Industrial production methods often include:

Synthetic Routes: These involve specific chemical reactions that lead to the formation of this compound. The exact synthetic route can vary depending on the desired purity and application of the compound.

Reaction Conditions: These include temperature, pressure, and the use of catalysts to optimize the reaction and increase the yield of this compound.

Industrial Production: Large-scale production methods are employed to produce this compound in quantities sufficient for commercial use.

Chemical Reactions Analysis

Esterification Reactions

DL-Hexane-1,2-diol undergoes esterification with carboxylic acids or acyl chlorides to form diester derivatives. The reaction typically requires acid catalysts (e.g., H₂SO₄) and elevated temperatures. The hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbon of the acid.

Example Reaction:

Key Conditions:

-

Catalysts: H₂SO₄, p-toluenesulfonic acid

-

Temperature: 80–120°C

-

Solubility in polar solvents (e.g., water, ethanol) facilitates homogeneous mixing .

Dehydration Reactions

Under acidic conditions and high temperatures, DL-hexane-1,2-diol undergoes intramolecular or intermolecular dehydration. Intramolecular dehydration produces cyclic ethers (e.g., tetrahydrofuran derivatives), while intermolecular dehydration forms linear ethers.

Example Reaction (Intramolecular):

Key Conditions:

-

Catalysts: H₃PO₄, H₂SO₄

-

Temperature: 150–200°C

-

Reaction efficiency depends on steric hindrance and temperature control .

Oxidation Reactions

DL-Hexane-1,2-diol can be oxidized to form ketones or carboxylic acids, though this pathway is less common. Strong oxidizing agents (e.g., KMnO₄, CrO₃) under acidic or alkaline conditions cleave the diol into shorter-chain carbonyl compounds.

Example Reaction:

Key Conditions:

Physicochemical Data Influencing Reactivity

Mechanistic Insights

Scientific Research Applications

Einecs 253-983-5 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and processes, helping to synthesize new compounds and materials.

Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential use in pharmaceuticals, including its efficacy and safety as a drug.

Mechanism of Action

The mechanism of action of Einecs 253-983-5 involves its interaction with specific molecular targets and pathways in biological systems. These interactions can lead to various effects, including:

Molecular Targets: this compound may bind to specific proteins, enzymes, or receptors, altering their activity and leading to downstream effects.

Pathways Involved: The compound can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize EINECS 253-983-5, we compare it with two structurally and functionally related compounds, leveraging methodologies from toxicological similarity analysis () and synthetic chemistry ().

Table 1: Structural and Functional Comparison

†Inferred from halogenated analogs in .

Key Research Findings:

Structural Similarity and Reactivity: Compounds like 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3) exhibit enhanced electrophilic reactivity due to electron-withdrawing chloro groups, enabling nucleophilic substitution reactions in drug synthesis . This compound may share similar reactivity if it contains analogous halogenated motifs.

Functional and Toxicological Overlap :

- Read-Across Structure-Activity Relationship (RASAR) models () suggest that halogenated heterocycles like this compound may exhibit similar toxicity profiles (e.g., skin/eye irritation) due to shared reactive sites. For example, CAS 918538-05-3 and its analogs show consistent hazard classifications (H315/H319) .

- Differences in substituents (e.g., isopropyl vs. dichloro groups) can modulate bioavailability. For instance, bulkier substituents reduce membrane permeability, as seen in pharmacokinetic studies of related compounds .

Synthetic Accessibility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.